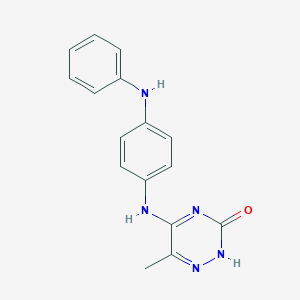
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, also known as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Mécanisme D'action
Bromoxynil works by inhibiting photosynthesis in plants. It disrupts the electron transport chain in chloroplasts, which ultimately leads to the death of the plant. The herbicide is selective in its action, targeting broadleaf weeds while leaving grasses unharmed.
Biochemical and Physiological Effects:
Bromoxynil can have toxic effects on non-target organisms, including mammals, birds, and aquatic life. Studies have shown that exposure to the herbicide can cause oxidative stress and damage to cell membranes, leading to cellular dysfunction and death. It can also affect the reproductive and immune systems of animals.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoxynil is a useful tool for studying plant physiology and herbicide resistance mechanisms. Its selectivity allows for the targeted control of broadleaf weeds, making it a valuable tool in crop management. However, its toxicity to non-target organisms limits its use in field experiments, and caution must be taken when handling and disposing of the herbicide.
Orientations Futures
There is ongoing research into the development of new herbicides that are more effective and less toxic than 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid. Scientists are also investigating the potential of using natural products as alternatives to synthetic herbicides. Additionally, there is a need for further research into the long-term effects of 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid on the environment and non-target organisms.
Conclusion:
In conclusion, 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, or 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, is a widely used herbicide that has been extensively studied for its efficacy and potential impact on the environment. While it is a useful tool for crop management, caution must be taken to minimize its impact on non-target organisms. Ongoing research into the development of new herbicides and the long-term effects of 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid will continue to inform agricultural practices and environmental policy.
Méthodes De Synthèse
Bromoxynil can be synthesized by reacting 2-bromo-4-tert-butylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid, which is then purified and formulated into a herbicide product.
Applications De Recherche Scientifique
Bromoxynil has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to evaluate its efficacy in controlling weeds and its potential effects on non-target organisms. Researchers have also investigated the impact of 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid on soil health and microbial communities.
Propriétés
Nom du produit |
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid |
|---|---|
Formule moléculaire |
C14H19BrO3 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
4-(2-bromo-4-tert-butylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H19BrO3/c1-14(2,3)10-6-7-12(11(15)9-10)18-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) |
Clé InChI |
QEUVMYYGJHGZKX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)Br |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)



![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)


![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)